a) Cancer:* Chronic Lymphocytic Leukemia (CLL): Studies have demonstrated that ACY-738 can hinder CLL cell proliferation, delay disease progression, and enhance the effectiveness of immune checkpoint inhibitors [, ].* Multiple Myeloma: Research suggests that ACY-738 may enhance MHC class I antigen presentation, promoting anti-myeloma immunity by activating cytotoxic T-cells [, ].
b) Autoimmune Diseases:* Systemic Lupus Erythematosus (SLE): ACY-738 has been shown to ameliorate SLE pathogenesis in mouse models by regulating B and T cell differentiation, reducing autoantibody production, and improving renal function [, , , , , , , ].
c) Neurodegenerative Diseases:* Amyotrophic Lateral Sclerosis (ALS): Studies suggest that ACY-738 may protect motor neurons, improve motor function, and extend survival in ALS mouse models by increasing microtubule acetylation and restoring metabolic alterations [, ]. * Krabbe Disease: Research indicates that ACY-738 may alleviate neuropathology and neuronal defects in Krabbe disease models by increasing acetylated tubulin levels and enhancing axonal transport [].* Multiple Sclerosis (MS): ACY-738 has been shown to delay disease onset, reduce disease severity, and improve short-term memory in a mouse model of MS [].
d) Other Applications:* Stress Resilience: Studies suggest that ACY-738 may promote stress resilience in mice by modulating glucocorticoid receptor chaperone dynamics [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9